Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate
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Description
Scientific Research Applications
Synthesis and Properties : A study by Kuroyan et al. (1986) explored the synthesis and properties of 3,7,11-triazaspiro[5.6]dodecane, a closely related compound. The study involved bromination, cyanoethylation, alkylation, and various other chemical reactions to synthesize mono- and di-substituted derivatives, providing insights into the chemical behavior and reactivity of such compounds (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Novel Substituted Derivatives : Qin et al. (2011) described the synthesis of novel substituted 3,8,11-triazaspiro[5.6]dodecan-7-ones, employing a combination of solution-phase and solid-phase chemistries. The approach provided a series of substituted compounds in good yield and high purity, indicating the versatility of the triazaspiro dodecane skeleton in synthesizing diverse derivatives (Qin, Cole, Metzger, Saionz, & Henderson, 2011).
Crystal Structure Analysis : The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, was reported by Dong et al. (1999). The study revealed mirror symmetry in the molecule and detailed the conformation and attachment of various groups, highlighting the structural complexity and potential for further functionalization of such compounds (Dong, Yun, Suh, Ahn, & Ha, 1999).
Synthesis and Structural Elucidation : Otto and Triepel (1978) discussed the synthesis and structure of 2-methyl- and 4-methyl-7,12-diphenyl-2,4,9-triazaspiro[5.6]dodecane-1,3,5,10-tetraone. The research illustrated the synthesis of pure isomeric title compounds and their structural elucidation, providing a framework for understanding the structural aspects of similar compounds (Otto & Triepel, 1978).
properties
IUPAC Name |
ditert-butyl 1,8,11-triazaspiro[5.6]dodecane-1,8-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4/c1-17(2,3)25-15(23)21-12-10-20-13-19(14-21)9-7-8-11-22(19)16(24)26-18(4,5)6/h20H,7-14H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMWFAVVZADAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC2(C1)CCCCN2C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate |
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